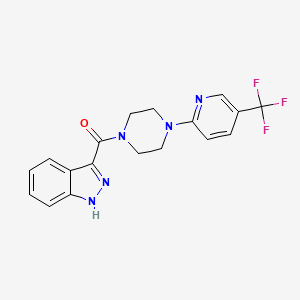
(1H-indazol-3-il)(4-(5-(trifluorometil)piridin-2-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-indazol-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16F3N5O and its molecular weight is 375.355. The purity is usually 95%.
BenchChem offers high-quality (1H-indazol-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indazol-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica de (1H-indazol-3-il)(4-(5-(trifluorometil)piridin-2-il)piperazin-1-il)metanona:
Agentes Anticancerígenos
Este compuesto ha mostrado potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas y vías específicas involucradas en la proliferación de células cancerosas. La investigación indica que los derivados del indazol pueden atacar varios tipos de cáncer al inducir la apoptosis e inhibir el crecimiento celular .
Actividad Antimicrobiana
Los compuestos basados en indazol, incluido este, han demostrado propiedades antimicrobianas significativas. Son efectivos contra una gama de patógenos bacterianos y fúngicos, lo que los convierte en valiosos para el desarrollo de nuevos antibióticos .
Agentes Antiinflamatorios
Las propiedades antiinflamatorias de los derivados del indazol están bien documentadas. Este compuesto puede inhibir la producción de citoquinas y enzimas proinflamatorias, proporcionando una base para desarrollar nuevos tratamientos para enfermedades inflamatorias .
Trastornos Neurológicos
La investigación ha explorado el uso de derivados del indazol en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer y la enfermedad de Parkinson. Estos compuestos pueden modular los niveles de neurotransmisores y proteger las células neuronales del estrés oxidativo .
Enfermedades Cardiovasculares
Los derivados del indazol se han investigado por su potencial en el tratamiento de enfermedades cardiovasculares. Pueden actuar como vasodilatadores e inhibidores de la agregación plaquetaria, lo cual es crucial para controlar afecciones como la hipertensión y la aterosclerosis .
Agentes Antivirales
Este compuesto ha mostrado promesa como agente antiviral. Los derivados del indazol pueden inhibir la replicación viral y se están estudiando por su efectividad contra varios virus, incluida la influenza y el VIH .
Agentes Antidiabéticos
Los compuestos basados en indazol se están investigando por su potencial en el control de la diabetes. Pueden mejorar la sensibilidad a la insulina y reducir los niveles de glucosa en sangre, ofreciendo un nuevo enfoque para el tratamiento de la diabetes .
Propiedades Antioxidantes
Las propiedades antioxidantes de los derivados del indazol los hacen útiles para proteger las células del daño oxidativo. Esta aplicación es particularmente relevante para prevenir enfermedades asociadas con el estrés oxidativo, como el cáncer y los trastornos neurodegenerativos .
Mecanismo De Acción
Target of Action
Indazole-based compounds have been known to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
It’s known that indazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been shown to influence a variety of biochemical pathways, often related to the targets they interact with .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability .
Result of Action
Indazole derivatives have been associated with a variety of cellular effects, often related to their mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .
Propiedades
IUPAC Name |
1H-indazol-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)12-5-6-15(22-11-12)25-7-9-26(10-8-25)17(27)16-13-3-1-2-4-14(13)23-24-16/h1-6,11H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAGDRBAMOPZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
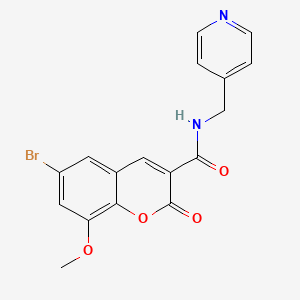
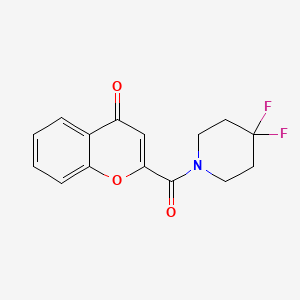
![2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2484941.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2484942.png)
![1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azepane](/img/structure/B2484945.png)
![2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide](/img/structure/B2484950.png)
![N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2484952.png)

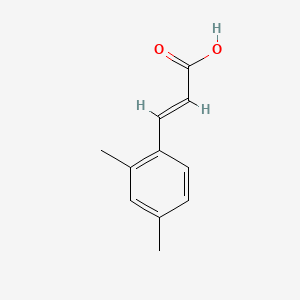
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2484956.png)
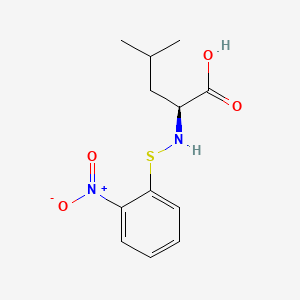
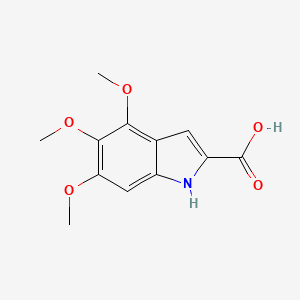
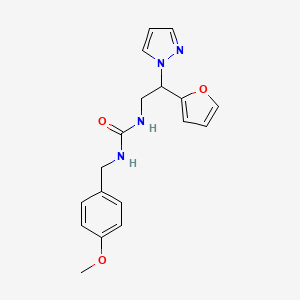
![N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide](/img/structure/B2484960.png)
